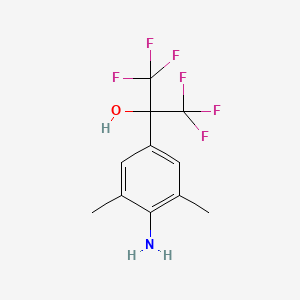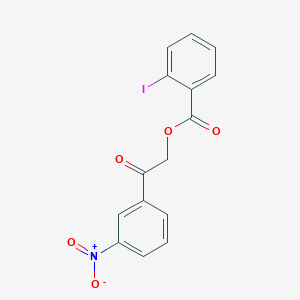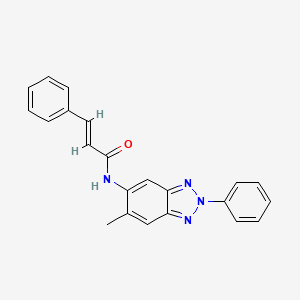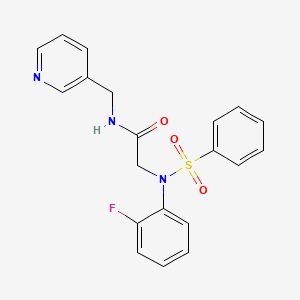![molecular formula C20H16BrN3O4S B3613991 N-[4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-furamide](/img/structure/B3613991.png)
N-[4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-furamide
Descripción general
Descripción
N-[4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-furamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that targets multiple tyrosine kinase receptors. It was first developed by Bayer Pharmaceuticals and Onyx Pharmaceuticals, and was approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Mecanismo De Acción
Sorafenib works by inhibiting the activity of several tyrosine kinase receptors, specifically VEGFR, PDGFR, and RAF. By blocking these receptors, Sorafenib inhibits tumor angiogenesis and proliferation, leading to tumor regression.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects, including inhibition of tumor angiogenesis, induction of tumor cell apoptosis, and inhibition of tumor cell proliferation. It has also been shown to have anti-inflammatory and anti-fibrotic effects, which may contribute to its therapeutic effects in liver cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Sorafenib is that it has been extensively studied and has a well-established mechanism of action. It has also been shown to have a favorable safety profile, with manageable side effects. However, one limitation is that it may not be effective in all types of cancer, and resistance to Sorafenib can develop over time.
Direcciones Futuras
There are several future directions for the development of Sorafenib and other tyrosine kinase inhibitors. One direction is the development of combination therapies that target multiple signaling pathways involved in tumor growth and progression. Another direction is the development of more potent and selective tyrosine kinase inhibitors that have fewer side effects and are effective against a wider range of tumors. Additionally, the use of Sorafenib in combination with immunotherapy is an area of active research, as it may enhance the immune response against tumors.
Aplicaciones Científicas De Investigación
Sorafenib has been extensively studied for its anti-tumor activity in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. It has been shown to inhibit the activity of several tyrosine kinases, including VEGFR, PDGFR, and RAF, which are involved in tumor angiogenesis and proliferation.
Propiedades
IUPAC Name |
N-[4-[(2-bromobenzoyl)carbamothioylamino]-2-methoxyphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O4S/c1-27-17-11-12(8-9-15(17)23-19(26)16-7-4-10-28-16)22-20(29)24-18(25)13-5-2-3-6-14(13)21/h2-11H,1H3,(H,23,26)(H2,22,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLXHMDTONTJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2Br)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3613923.png)

![4-[(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3613931.png)
![5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B3613946.png)
![1-(1,3-benzodioxol-5-yl)-5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3613947.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1,3-thiazolidine-2,4-dione](/img/structure/B3613951.png)


![N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3613966.png)
![N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3613974.png)

![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3613999.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3614010.png)
